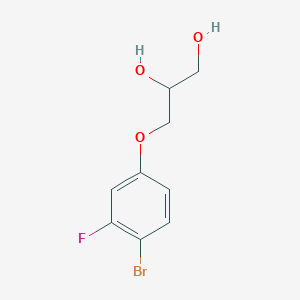![molecular formula C17H21N5O3S2 B2523311 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 2034510-47-7](/img/structure/B2523311.png)
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a novel chemical entity with potential applications in various scientific fields. Its complex structure integrates a benzo[c][1,2,5]thiadiazole moiety and a piperidine ring, suggesting intricate synthesis and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound involves multiple steps:
Formation of Benzo[c][1,2,5]thiadiazole Core:
Reactants: 2,3-diaminotoluene and sulfur dioxide.
Conditions: Acidic medium, moderate temperatures.
Functionalization with Piperidine:
Reactants: Intermediate benzo[c][1,2,5]thiadiazole derivative and 4-piperidinyl chloride.
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane).
Acetamide Linkage Formation:
Reactants: Thiazole-2-yl acetic acid and the functionalized piperidine derivative.
Conditions: Dehydrating agent (e.g., EDCI), catalyst (e.g., DMAP).
Industrial Production Methods:
For large-scale production, optimized processes are used:
Use of continuous flow reactors for better temperature control and reaction efficiency.
Catalytic systems to enhance yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Presence of sulfur and nitrogen suggests susceptibility to oxidative transformations.
Reduction: Reduction of the benzo[c][1,2,5]thiadiazole ring.
Substitution: Various nucleophilic and electrophilic substitution reactions at the piperidine and thiazole moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, metal-based oxidants (e.g., KMnO4).
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles (e.g., alkoxides), electrophiles (e.g., acyl chlorides).
Major Products:
Oxidized derivatives of the benzo[c][1,2,5]thiadiazole ring.
Reduced forms of the thiazole moiety.
Substituted piperidine and thiazole derivatives.
Scientific Research Applications
Chemistry:
Used as a precursor in the synthesis of complex organic molecules.
Application in designing new materials with specific electronic properties.
Biology:
Potential probe in biological assays due to its unique structure.
Medicine:
Investigated for therapeutic properties, particularly in modulating biochemical pathways.
Industry:
Application in manufacturing materials with specific optical and electronic properties.
Mechanism of Action
The compound interacts with molecular targets through:
Binding to Specific Receptors: Its structure suggests potential binding to GABA receptors or other neurotransmitter systems.
Pathway Modulation: Modulates pathways involved in oxidative stress and inflammatory responses.
Comparison with Similar Compounds
2-(4-(3-Methylbenzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide: Structural similarities in the core structure and acetamide linkage.
2-(4-(3-Methyl-1,2,5-thiadiazol-3-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide: Variations in the substituent groups.
Uniqueness:
The presence of both the benzo[c][1,2,5]thiadiazole moiety and the thiazole ring sets it apart, offering distinct properties and applications.
This covers a detailed analysis of the compound, providing insights into its synthesis, reactivity, applications, and comparison with related compounds
Properties
IUPAC Name |
2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-20-14-4-2-3-5-15(14)22(27(20,24)25)13-6-9-21(10-7-13)12-16(23)19-17-18-8-11-26-17/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJVVTMZUROWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2523228.png)

![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2523232.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2523235.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2523241.png)
![(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2523242.png)
![2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2523245.png)
![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)

![1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2523249.png)
![N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2523250.png)

